molecular formula C21H24ClN3O3S B11362685 [4-(5-Chloro-2-methyl-phenyl)piperazino]-(1-mesylindolin-5-yl)methanone

[4-(5-Chloro-2-methyl-phenyl)piperazino]-(1-mesylindolin-5-yl)methanone

Cat. No.: B11362685
M. Wt: 434.0 g/mol
InChI Key: QMYRBJINBRTZQM-UHFFFAOYSA-N
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Description

5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole core.

    Chlorination and Methylation: The chlorination and methylation of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride and methylating agents like methyl iodide.

    Methanesulfonylation: The methanesulfonyl group can be introduced through the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has potential as a probe for studying biological processes, particularly those involving indole derivatives.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. The methanesulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • **5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE shares similarities with other indole derivatives, such as:
    • 5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE
    • 5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE

Uniqueness

The uniqueness of 5-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group, in particular, can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434.0 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone

InChI

InChI=1S/C21H24ClN3O3S/c1-15-3-5-18(22)14-20(15)23-9-11-24(12-10-23)21(26)17-4-6-19-16(13-17)7-8-25(19)29(2,27)28/h3-6,13-14H,7-12H2,1-2H3

InChI Key

QMYRBJINBRTZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C

Origin of Product

United States

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